molecular formula C17H16N4O2S B2789717 (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiophen-2-yl)methanone CAS No. 2034247-41-9

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2789717
CAS RN: 2034247-41-9
M. Wt: 340.4
InChI Key: XYZLNDPJNJVXAA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a phenoxymethyl group, a 1H-1,2,3-triazol-1-yl group, an azetidin-1-yl group, and a thiophen-2-yl group. These groups are common in many organic compounds and are often involved in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several heterocyclic rings. These rings can have significant effects on the compound’s chemical properties and reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the triazole ring can participate in click reactions, a type of cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar triazole and phenoxymethyl groups could increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a drug, it could interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on exploring the potential applications of this compound, such as its use in drug development or material science .

properties

IUPAC Name

[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-17(16-7-4-8-24-16)20-10-14(11-20)21-9-13(18-19-21)12-23-15-5-2-1-3-6-15/h1-9,14H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZLNDPJNJVXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CS2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiophen-2-yl)methanone

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